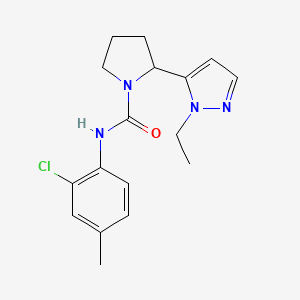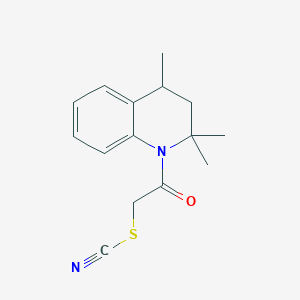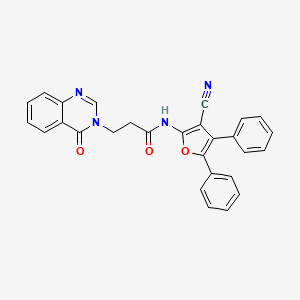![molecular formula C23H17Cl2N3O2S B4583544 2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4583544.png)
2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide and its derivatives generally involves a multi-step process. Starting from appropriate organic acids, these are converted into esters, then hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols. These thiols are then reacted with specific acetamide derivatives to yield the target compounds. The synthesis process is characterized by reactions like cyclization and substitution, using reagents such as sodium hydride and dimethylformamide (DMF) (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of these compounds is typically elucidated using techniques like IR, NMR, and Mass Spectra. These methods help confirm the successful synthesis and structural integrity of the compounds. The molecular arrangement often features a phenyl ring orientation and various intermolecular interactions, contributing to the compound's stability and properties (Saravanan, Ramakrishnan, Divakar, Kabilan, & Selvanayagam, 2016).
Chemical Reactions and Properties
The chemical properties of 2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide derivatives largely revolve around their potential as antimicrobial agents. These compounds exhibit significant antimicrobial activity, often measured as Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains. The presence of specific substituents, like fluorine atoms, can enhance these antimicrobial properties (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystalline structure, are important for their application in biological systems. These properties are influenced by the molecular arrangement and the presence of specific functional groups. Detailed analysis of physical properties typically involves studying the compound's crystalline structure and the various intermolecular interactions that stabilize it (Boechat et al., 2011).
Chemical Properties Analysis
In terms of chemical reactivity, these compounds are explored for their potential as antimicrobial and hemolytic agents. Their effectiveness against different microbial species, including Gram-positive and Gram-negative bacteria, is a key area of investigation. The introduction of specific substituents and modifications in the molecular structure can significantly impact their chemical reactivity and biological activity (Rehman et al., 2016).
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Several studies have synthesized derivatives of 2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide to explore their antibacterial properties. For instance, Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives to examine their significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Similarly, Gul et al. (2017) prepared a new series of derivatives, demonstrating activity against selected microbial species, with some compounds showing less toxicity and potential for further biological screening (Gul et al., 2017).
Antitumor and Anticancer Activity
Research into the antitumor and anticancer properties of these compounds includes the work by Nath et al. (2021), who designed and synthesized indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant evaluation, with potential implications in cancer treatment (Nath et al., 2021). Yurttaş, Tay, and Demirayak (2015) also synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Pharmacological Applications
Beyond antimicrobial and anticancer activities, these compounds have been explored for various pharmacological applications. Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) for potential treatment of diseases involving ACAT-1 overexpression, showcasing the compound's therapeutic potential (Shibuya et al., 2018).
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S/c24-18-9-6-17(20(25)12-18)13-31-14-21(29)26-19-10-7-16(8-11-19)23-28-27-22(30-23)15-4-2-1-3-5-15/h1-12H,13-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCZAAZQTGXEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dichlorobenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)


![2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583486.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)
![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)

![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4583497.png)
![N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583503.png)
![N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4583509.png)
![N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4583534.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4583538.png)
![1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4583545.png)